molecular formula C20H18F3N5O2S B2525285 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 921858-12-0

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2525285
CAS No.: 921858-12-0
M. Wt: 449.45
InChI Key: JJZQUCMWEUKYIE-UHFFFAOYSA-N
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Description

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N5O2S and its molecular weight is 449.45. The purity is usually 95%.
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Biological Activity

The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS Number: 921580-17-8) is a heterocyclic compound with potential pharmacological applications. Its structure includes a triazole ring and various functional groups that may influence its biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of the compound is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S, with a molecular weight of 402.5 g/mol . The presence of sulfur and nitrogen in its structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

PropertyValue
Molecular FormulaC₁₇H₁₈N₆O₂S
Molecular Weight402.5 g/mol
CAS Number921580-17-8

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in biological systems. It is known to exhibit:

  • Hydrogen bonding : The compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with target biomolecules.
  • Enzyme inhibition : Similar compounds have demonstrated enzyme inhibitory effects, which could be relevant in therapeutic contexts.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:

  • Anticancer Activity : Studies have shown that imidazole derivatives can exhibit cytotoxic effects against various tumor cell lines. The specific compound's effectiveness against cancer cells remains to be fully elucidated but shows promise based on structural analogs.
  • Antimicrobial Effects : Compounds containing triazole rings are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities.
  • Anti-inflammatory Properties : Inflammation is a common pathway in many diseases; thus, compounds with anti-inflammatory properties are of great interest. The thioacetamide moiety may enhance these effects.

Case Studies

  • Cytotoxicity Against Tumor Cell Lines :
    • A study evaluated the cytotoxic effects of similar imidazole derivatives on human cancer cell lines. Results indicated varying levels of cytotoxicity, suggesting that structural modifications can significantly impact activity .
  • Antimicrobial Testing :
    • Another investigation assessed the antimicrobial efficacy of related triazole compounds against a panel of bacterial strains. Results showed promising inhibition zones, indicating potential therapeutic applications .
  • Inhibition of Enzymatic Activity :
    • Research focusing on enzyme inhibition revealed that compounds with imidazole structures could inhibit key metabolic enzymes involved in cancer proliferation .

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2S/c1-30-14-8-6-13(7-9-14)27-10-11-28-18(27)25-26-19(28)31-12-17(29)24-16-5-3-2-4-15(16)20(21,22)23/h2-9H,10-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZQUCMWEUKYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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